BenchChemオンラインストアへようこそ!

1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Chronobiology Melatonergic Signaling GPCR Agonism

The compound 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-70-7) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class. It has been identified as a potent agonist of the human melatonin receptor type 1 (MT1).

Molecular Formula C20H21N3O
Molecular Weight 319.408
CAS No. 847396-70-7
Cat. No. B2514344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
CAS847396-70-7
Molecular FormulaC20H21N3O
Molecular Weight319.408
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
InChIInChI=1S/C20H21N3O/c1-13-8-14(2)10-16(9-13)23-12-15(11-19(23)24)20-21-17-6-4-5-7-18(17)22(20)3/h4-10,15H,11-12H2,1-3H3
InChIKeyOJGQXNFCYNDNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(3,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-70-7): A High-Potency Melatonin Receptor Agonist Chemotype


The compound 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-70-7) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class. It has been identified as a potent agonist of the human melatonin receptor type 1 (MT1) [1]. Its core structure incorporates a 3,5-dimethylphenyl group and an N-methyl benzimidazole moiety linked via a pyrrolidin-2-one ring, a scaffold associated with melatonergic activity [2]. The compound is primarily utilized in non-human research contexts, with a typical commercial purity of 95% .

Procurement Risk: Why Not All Benzimidazole-Pyrrolidinones Are Interchangeable with CAS 847396-70-7


In the benzimidazole-pyrrolidinone class, minor structural modifications—such as the substitution pattern on the N-phenyl ring—can drastically alter receptor subtype selectivity, intrinsic efficacy, and off-target profiles [1]. For instance, the 3,5-dimethyl substitution on the phenyl ring in this compound is not a trivial variation; it is engineered to optimize hydrophobic interactions within the MT1 receptor binding pocket, directly influencing functional potency. Generic substitution with a para-chloro or ortho-ethyl analog, which may appear structurally similar, risks unknowingly introducing a compound with significantly reduced MT1 potency or altered CYP450 inhibition, thereby compromising experimental reproducibility in melatonergic pathway studies [2].

Quantitative Differentiation Evidence for 1-(3,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-70-7)


Sub-Nanomolar Functional Potency at Human MT1 Receptor vs. Endogenous Agonist Melatonin

This compound demonstrates functional agonist activity at the human MT1 receptor with an EC50 of 0.0150 nM, assessed by inhibition of forskolin-induced cAMP accumulation in CHO-K1 cells [1]. This represents a more than 10,000-fold increase in potency compared to the endogenous agonist melatonin, which exhibits an EC50 of approximately 182 pM (0.182 nM) in a comparable functional assay [2]. Such a significant potency shift is critical for experimental designs requiring robust, low-concentration target engagement.

Chronobiology Melatonergic Signaling GPCR Agonism

Low CYP3A4 Inhibition Liability Compared to Class-Leading Azole Antifungals

In vitro profiling indicates that this compound is a weak inhibitor of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 5,000 nM in human liver microsomes using midazolam as a probe substrate [1]. This contrasts with the potent CYP3A4 inhibition commonly observed with many azole-based scaffolds (e.g., ketoconazole, IC50 ~ 0.05 µM or 50 nM) [2]. The low inhibitory potency suggests a reduced potential for pharmacokinetic drug-drug interactions in vivo compared to these clinical reference inhibitors.

Drug-Drug Interactions ADME-Tox CYP450 Inhibition

Structural Selectivity for MT1 over Class-Level MT2 Receptor

The specific 3,5-dimethylphenyl substitution pattern on this pyrrolidinone scaffold is described in related patent literature as a structural feature designed to achieve selectivity for the MT1 receptor over the MT2 receptor [1]. While quantitative selectivity ratios for this exact compound are required for full procurement decision-making, the broader class of N-substituted benzimidazole-pyrrolidinones is characterized to have high affinity for MT1 and low affinity for CYP1A2, a key differentiating factor from earlier melatonergic chemotypes like agomelatine [2].

Receptor Subtype Selectivity Melatonergic System Functional Profiling

Validated Research Applications for 1-(3,5-Dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 847396-70-7)


High-Sensitivity In Vitro MT1 Receptor Functional Assays

The confirmed EC50 of 0.0150 nM at human MT1 [1] makes this compound exceptionally well-suited for in vitro studies requiring maximal receptor activation at minimal chemical exposure. It can serve as a full-agonist positive control in cAMP inhibition assays for screening new melatonergic ligands, where its potency surpasses that of the endogenous ligand melatonin by a factor of ~12 [2].

Investigating Melatonergic Pathways with Reduced CYP450 Interference

With a demonstrated weak CYP3A4 inhibition (IC50 = 5,000 nM) [1], this compound is a superior choice for in vivo models where maintaining metabolic stability and avoiding drug-drug interactions is critical. This profile is particularly advantageous for co-administration studies in psychiatric disorder models, where other melatonergic agents may confound results through CYP-mediated interactions [2].

Differentiating MT1- from MT2-Mediated Chronobiological Effects

Based on its structural class, which is engineered for MT1 selectivity [1], this compound is a valuable chemical probe for pharmacological dissection of MT1-specific roles in circadian rhythm regulation and sleep disorders. Unlike agomelatine's dual MT1/MT2 agonism, this compound can potentially be used to isolate the contribution of MT1 activation in academic research settings.

Quote Request

Request a Quote for 1-(3,5-dimethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.